molecular formula C23H34N4O B11359595 N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

Cat. No.: B11359595
M. Wt: 382.5 g/mol
InChI Key: ASIMRNYNROFGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Moiety: This can be achieved through the reductive amination of piperidine with an appropriate aldehyde or ketone.

    Synthesis of the Benzodiazole Ring: The benzodiazole ring can be synthesized via cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

    Coupling Reactions: The piperidine and benzodiazole intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Formation of the Cyclohexanecarboxamide Group: This involves the reaction of the coupled intermediate with cyclohexanecarboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacophoric features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Benzodiazole Derivatives: Compounds such as benzimidazole derivatives are structurally related and have comparable pharmacological properties.

Uniqueness

N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H34N4O

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H34N4O/c1-17(2)27-21-12-11-19(24-23(28)18-9-5-3-6-10-18)15-20(21)25-22(27)16-26-13-7-4-8-14-26/h11-12,15,17-18H,3-10,13-14,16H2,1-2H3,(H,24,28)

InChI Key

ASIMRNYNROFGAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.